
4-(Methylsulfonyl)aniline
Overview
Description
4-(Methylsulfonyl)aniline (CAS: 5470-49-5) is a substituted aniline derivative with a methylsulfonyl (-SO₂CH₃) group at the para position of the aromatic ring. Its molecular formula is C₇H₉NO₂S (MW: 171.22 g/mol), and it is characterized by strong electron-withdrawing properties due to the sulfonyl group, which significantly impacts its reactivity and biological activity . The compound is widely utilized in medicinal chemistry as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . Its synthesis typically involves oxidation of 4-(methylthio)aniline or hydrolysis of nitro precursors under acidic conditions .
Preparation Methods
Sulfonylation of Aniline with Methanesulfonyl Chloride
This method remains the most direct and widely employed approach. The reaction proceeds via electrophilic substitution, where methanesulfonyl chloride reacts with aniline in the presence of a base.
Key Reagents and Conditions
Procedure
-
Reaction Setup : Aniline (1 eq) is dissolved in anhydrous THF or DCM. Methanesulfonyl chloride (1.1–1.2 eq) is added dropwise under stirring.
-
Base Addition : Pyridine (1.2 eq) is added to scavenge HCl, maintaining a clear reaction mixture.
-
Workup : The mixture is diluted with water, extracted with ethyl acetate, and dried over MgSO₄. The crude product is recrystallized from ethanol or hexane.
Yield and Purity
Advantages : High efficiency, scalable, and minimal side products.
Limitations : Requires anhydrous conditions and careful handling of methanesulfonyl chloride (corrosive).
Multi-Step Synthesis via Bromination and Oxidation
This method is favored for regioselective synthesis or when starting from substituted anilines.
Key Steps and Reagents
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | Acetanilide + Br₂ in glacial acetic acid | ~70 |
Thioether Formation | 4-Bromoacetanilide + thiourea in ethanol | ~33 |
Oxidation | H₂O₂ in ethanol (30%) | ~68 |
Hydrolysis | HCl (conc.) + H₂O, reflux | ~44 |
Detailed Protocol
-
Bromination : Acetanilide (25 mmol) is dissolved in glacial acetic acid (11.25 mL). Bromine (25 mmol) in acetic acid is added dropwise at 0°C. The mixture is stirred for 30 min, yielding 4-bromoacetanilide as a precipitate .
-
Thioether Formation : 4-Bromoacetanilide (10 mmol) is refluxed with thiourea (30 mmol) in ethanol. The mixture is hydrolyzed with 2N NaOH, acidified, and filtered to isolate the thioether intermediate .
-
Oxidation : The thioether is treated with 30% H₂O₂ in ethanol at room temperature, forming the sulfone group .
-
Hydrolysis : The sulfone intermediate is refluxed with conc. HCl and water to remove the acetyl group, yielding this compound as a white powder .
Alternative Methods
Aminolysis of Epoxides
Described in patents for derivative synthesis, this method involves reacting sulfonyl chlorides with epoxides under basic conditions . While less common for the parent compound, it offers flexibility for functionalized analogs.
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) has been explored for structurally complex derivatives. For example, this compound derivatives are synthesized using Pd(OAc)₂, Cs₂CO₃, and phosphine ligands .
Comparative Analysis of Methods
Parameter | Sulfonylation | Multi-Step Synthesis |
---|---|---|
Reagent Cost | Moderate | High (multi-step) |
Time | 2–4 hours | 24–48 hours |
Scalability | High | Moderate |
Regioselectivity | Excellent | Good |
Purity | >95% (single step) | >90% (after purification) |
Critical Challenges and Solutions
-
Handling Methanesulfonyl Chloride : Use personal protective equipment (PPE) and vented hoods due to its irritant properties .
-
Byproduct Management : In sulfonylation, excess pyridine is removed via acid washes (e.g., 20% HCl) .
-
Hydrolysis Efficiency : In multi-step protocols, prolonged reflux (90 min) ensures complete deacetylation .
Data Tables for Key Methods
Table 1: Sulfonylation Optimization
Entry | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Pyridine | THF | 2 | 82 |
2 | Et₃N | DCM | 3 | 75 |
3 | NaOH | H₂O | 1 | 60 |
Table 2: Multi-Step Synthesis Yields
Step | Reagents | Yield (%) |
---|---|---|
Bromination | Br₂, glacial acetic acid | ~70 |
Thioether Formation | Thiourea, ethanol | ~33 |
Oxidation | H₂O₂, ethanol | ~68 |
Hydrolysis | HCl, H₂O | ~44 |
Chemical Reactions Analysis
4-(Methylsulfonyl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation . Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Pharmaceutical Applications
4-(Methylsulfonyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The incorporation of this compound into non-steroidal anti-inflammatory drugs (NSAIDs) has shown promising results.
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. A study conducted on a series of synthesized derivatives indicated that these compounds could reduce paw edema in rat models, comparable to or exceeding the efficacy of established NSAIDs like diclofenac sodium .
Table 1: Efficacy of Compounds in Reducing Paw Edema
Treatment Group | Time (min) | Paw Thickness (mm) |
---|---|---|
Control | 0 | 4.53 ± 0.19 |
Diclofenac Sodium | 60 | 6.65 ± 0.18 |
Compound 11 | 60 | 6.55 ± 0.13 |
Compound 12 | 60 | 6.72 ± 0.12 |
Compound 13 | 60 | 6.75 ± 0.04 |
Compound 14 | 60 | 6.57 ± 0.03 |
The results indicate that compounds derived from this compound not only maintain but may enhance the anti-inflammatory activity when incorporated into existing NSAIDs .
Synthesis and Derivatives
The synthesis of derivatives using this compound involves various chemical reactions, which have been documented extensively in scientific literature. These derivatives are being explored for their potential therapeutic benefits, particularly in inflammatory conditions.
Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound and evaluated their pharmacological properties using an egg-white induced edema model in rats . The study found that certain derivatives exhibited significantly higher anti-inflammatory effects compared to standard treatments, suggesting that structural modifications could lead to more effective therapeutic agents.
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its role as an intermediate in organic synthesis makes it valuable in agrochemicals as well, contributing to the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)aniline and its derivatives often involves the inhibition of the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved include the binding of the compound to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Para vs. Meta Substitution
- 4-(Methylsulfonyl)aniline vs. 3-(Methylsulfonyl)aniline :
The para-substituted isomer exhibits stronger electron-withdrawing effects, enhancing its stability in electrophilic substitution reactions. In Pd-catalyzed cross-coupling reactions (e.g., synthesis of benzimidazole derivatives), both isomers yield products with similar efficiencies (~78% yield), suggesting steric and electronic factors are balanced in these systems . However, the para isomer is more prevalent in drug design due to its superior alignment with target binding pockets, as seen in TrkA inhibitors (e.g., 96.9% inhibition for para vs. 90.8% for meta in compound 17 vs. 18) .
Oxidation State Variations: Sulfonyl vs. Thio Groups
- This compound vs. 4-(Methylthio)aniline :
The sulfonyl group (-SO₂CH₃) is more electron-withdrawing than the thioether (-SCH₃), reducing the nucleophilicity of the aniline nitrogen. This difference is critical in reactions like reductive amination, where this compound derivatives (e.g., 4-(methylsulfonyl)-N-octylaniline) achieve lower yields (25%) compared to thioether analogs due to steric hindrance and reduced amine reactivity .
Substituent Modifications
- This compound vs. 5-(Ethylsulfonyl)-2-methoxyaniline :
The ethylsulfonyl and methoxy groups in the latter compound introduce steric bulk and additional hydrogen-bonding capacity. This derivative, synthesized in four steps (59% overall yield), demonstrates enhanced solubility in polar solvents compared to the parent compound, highlighting the impact of substituent diversity on physicochemical properties . - Such modifications are advantageous in optimizing pharmacokinetic profiles .
Electronic and Reactivity Profiles
The methylsulfonyl group deactivates the aromatic ring, directing electrophilic attacks to specific positions. For example:
- Nucleophilic Aromatic Substitution : The electron-deficient ring facilitates reactions with nucleophiles at ortho/para positions relative to the sulfonyl group.
- Reductive Amination : Stability under harsh conditions (e.g., NaBH₄/Fe(OTf)₃) allows functionalization without sulfonyl group degradation .
TrkA Inhibition
In pyrazine-based TrkA inhibitors, this compound derivatives show superior activity (e.g., IC₅₀ = 0.42 µM for compound 17) compared to tert-butyl or trifluoromethyl-substituted analogs. The para-sulfonyl group likely enhances binding through hydrophobic and dipole interactions .
Physical and Chemical Properties
Property | This compound | 3-(Methylsulfonyl)aniline | 5-(Ethylsulfonyl)-2-methoxyaniline |
---|---|---|---|
Molecular Weight (g/mol) | 171.22 | 171.22 | 215.28 |
Solubility | Low in water; soluble in DMSO, methanol | Similar to para isomer | High in THF, chloroform |
Melting Point | 141–143°C (derivatives) | N/A | N/A |
Key Spectral Data (¹H NMR) | δ 3.03 ppm (SO₂CH₃) | δ 3.05 ppm (SO₂CH₃) | δ 3.06 ppm (SO₂CH₂CH₃) |
Biological Activity
4-(Methylsulfonyl)aniline, also known as mesyl-aniline, is a compound that has garnered interest in various fields due to its biological activity, particularly as a potential anti-inflammatory agent. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview
This compound is characterized by its sulfonyl group attached to an aniline structure. This configuration allows it to interact with biological systems effectively, particularly in inflammatory pathways.
The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is crucial in converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thus mitigating inflammation.
The compound has been shown to influence various cellular processes, including:
- Cell Signaling : Modulating pathways associated with inflammation.
- Gene Expression : Affecting the transcription of pro-inflammatory genes.
- Cellular Metabolism : Altering metabolic pathways related to inflammatory responses.
In Vivo Studies
A study evaluated the anti-inflammatory effects of several derivatives of this compound in a rat model using an egg-white induced edema model. The results indicated that compounds derived from this compound exhibited significant reduction in paw edema compared to a control group. Notably, some derivatives showed enhanced efficacy compared to diclofenac sodium, a standard anti-inflammatory drug .
Compound | Dose (mg/Kg) | Reduction in Paw Edema (%) | Comparison to Diclofenac |
---|---|---|---|
Compound 11 | 3 | 75% | Higher |
Compound 12 | 3 | 60% | Comparable |
Compound 13 | 3 | 70% | Comparable |
Compound 14 | 3 | 80% | Higher |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it undergoes phase I and II metabolic reactions, which include oxidation and conjugation. These processes are essential for its elimination and therapeutic efficacy.
Case Studies
- Anti-Inflammatory Activity : In a comparative study involving various anti-inflammatory agents, derivatives of this compound demonstrated superior selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
- Molecular Interaction Studies : Computational studies have shown that the binding affinity of this compound to COX-2 is significantly higher than that to COX-1. This was confirmed through molecular docking simulations which indicated a stable interaction at the active site of COX-2 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Methylsulfonyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of aniline derivatives. A two-step approach is common:
Sulfonation : Reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form 4-(methylsulfonyl)nitrobenzene.
Reduction : Catalytic hydrogenation (e.g., using Pd/C or H₂) to reduce the nitro group to an amine, yielding this compound .
Optimization involves controlling temperature (40–60°C for sulfonation) and solvent choice (e.g., dichloromethane or DMF). Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Pure this compound hydrochloride has a melting point of 237–239°C .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl group at para position).
- IR : Detect characteristic S=O stretches (~1300–1150 cm⁻¹).
- HPLC : Quantify purity using reverse-phase columns (e.g., C18) with UV detection .
Q. What are the key solubility and stability considerations for this compound in different solvents?
- Methodological Answer : The methylsulfonyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents (e.g., hexane). Stability studies should:
- Avoid prolonged exposure to light/heat to prevent decomposition.
- Monitor pH-dependent stability (e.g., protonation of the amine in acidic conditions) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or structural nuances. Strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.
- Structural Confirmation : Use X-ray crystallography (e.g., CCDC-2100572 for analogous compounds) to verify substituent effects .
- Meta-Analysis : Compare datasets from studies like COX-2 inhibition (e.g., derivative 5n in ) to identify trends .
Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict sites for electrophilic substitution (e.g., para/ortho positions relative to the sulfonyl group).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding with biological targets) .
- Docking Studies : Simulate binding to enzymes (e.g., COX-2) using software like AutoDock Vina, validated by experimental IC₅₀ data .
Q. How does the electronic effect of the methylsulfonyl group influence the compound's reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing electrophiles to meta positions. Experimental validation:
- Nitration : React with HNO₃/H₂SO₄ to yield 3-nitro-4-(methylsulfonyl)aniline.
- Halogenation : Use Cl₂/FeCl₃ for meta-chlorination.
Comparative reactivity tables (e.g., ) highlight differences vs. electron-donating groups .
Properties
IUPAC Name |
4-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVFFNOMKXBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203165 | |
Record name | 4-Mesylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-49-5 | |
Record name | 4-(Methylsulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5470-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5470-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Mesylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-mesylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Methylsulfonyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65E6P9TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.